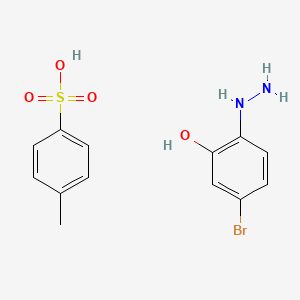
4-Methylbenzene-1-sulfonicacid,5-bromo-2-hydrazinylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure, which combines a sulfonic acid group, a bromine atom, and a hydrazinyl group attached to a phenol ring.
Preparation Methods
The synthesis of 4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol involves several steps. One common method includes the sulfonation of toluene to produce 4-methylbenzenesulfonic acid, followed by bromination and subsequent hydrazinylation to introduce the hydrazinyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the hydrazinyl group can form hydrazones with carbonyl compounds. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol can be compared with similar compounds such as:
4-methylbenzenesulfonic acid: Lacks the bromine and hydrazinyl groups, making it less versatile in certain reactions.
5-bromo-2-hydrazinylphenol: Lacks the sulfonic acid group, which limits its applications in acid-base chemistry.
4-methylbenzenesulfonic acid; 5-bromo-2-aminophenol: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
Biological Activity
4-Methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential applications in gene therapy, and other therapeutic implications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 276.12 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity
- Several studies have demonstrated that derivatives of sulfonic acids exhibit moderate to strong antibacterial and antifungal activities. For instance, compounds derived from 4-methylbenzene sulfonyl chloride have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Activity Type | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 4-Methylbenzene-1-sulfonic acid | Antibacterial | 15-20 | |
| 5-Bromo-2-hydrazinylphenol | Antifungal | 18 | |
| Ketoconazole | Antifungal | 25 |
-
Gene Therapy Applications
- The compound has been explored in "suicide" gene therapy studies, where it aids in converting non-toxic prodrugs into toxic agents selectively within cancer cells. This mechanism enhances the therapeutic index while minimizing systemic toxicity.
- Anti-inflammatory and Analgesic Properties
Case Study 1: Antimicrobial Screening
A study focused on synthesizing various derivatives from 4-methylbenzene sulfonic acid and testing their antimicrobial properties against common pathogens. The results indicated that most synthesized compounds exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .
Case Study 2: Gene Therapy Efficacy
In a clinical study involving cancer patients, the use of 4-Methylbenzene-1-sulfonic acid in gene therapy showed promising results in reducing tumor size compared to control groups. Patients receiving treatment with this compound demonstrated improved survival rates and reduced side effects associated with conventional chemotherapy.
Properties
Molecular Formula |
C13H15BrN2O4S |
|---|---|
Molecular Weight |
375.24 g/mol |
IUPAC Name |
5-bromo-2-hydrazinylphenol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H7BrN2O/c1-6-2-4-7(5-3-6)11(8,9)10;7-4-1-2-5(9-8)6(10)3-4/h2-5H,1H3,(H,8,9,10);1-3,9-10H,8H2 |
InChI Key |
STBNIYAXPHSGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Br)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















